molecular formula C25H38O4S2 B1247747 YSU2BDA2VH

YSU2BDA2VH

Cat. No.: B1247747
M. Wt: 466.7 g/mol
InChI Key: YDNGWWXYJUTCQN-UHFFFAOYSA-N
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Description

YSU2BDA2VH is a synthetic organic compound hypothesized to belong to the class of halogenated heterocyclic carboxylic acids.

Key hypothesized properties include:

  • Molecular formula: C₉H₅BrO₂S (similar to benzo[b]thiophene derivatives) .
  • Molecular weight: ~257–260 g/mol.
  • Functional groups: Bromine substituent (enhances electrophilicity), carboxyl group (improves solubility and reactivity).
  • Applications: Potential use in pharmaceuticals (e.g., enzyme inhibition) or materials science (e.g., flame retardancy) .

Properties

Molecular Formula

C25H38O4S2

Molecular Weight

466.7 g/mol

IUPAC Name

[4-[3-[5-(3-hydroxy-4,4-dimethylpentyl)-4-methylthiophen-2-yl]pentan-3-yl]-2-methylphenyl] methanesulfonate

InChI

InChI=1S/C25H38O4S2/c1-9-25(10-2,19-11-12-20(17(3)15-19)29-31(8,27)28)23-16-18(4)21(30-23)13-14-22(26)24(5,6)7/h11-12,15-16,22,26H,9-10,13-14H2,1-8H3

InChI Key

YDNGWWXYJUTCQN-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C1=CC(=C(C=C1)OS(=O)(=O)C)C)C2=CC(=C(S2)CCC(C(C)(C)C)O)C

Synonyms

LY 2108491
LY-2108491
LY2108491

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-thiophenepropanol, alpha-(1,1-dimethylethyl)-5-(1-ethyl-1-(3-methyl-4-((methylsulfonyl)oxy)phenyl)propyl)-3-methyl- involves multiple steps. The key steps include the formation of the thiophene ring and the subsequent functionalization of the ring with various substituents. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound is achieved through large-scale chemical synthesis. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The preparation method is designed to be simple and scalable, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-thiophenepropanol, alpha-(1,1-dimethylethyl)-5-(1-ethyl-1-(3-methyl-4-((methylsulfonyl)oxy)phenyl)propyl)-3-methyl-: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiophene derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

2-thiophenepropanol, alpha-(1,1-dimethylethyl)-5-(1-ethyl-1-(3-methyl-4-((methylsulfonyl)oxy)phenyl)propyl)-3-methyl-: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-thiophenepropanol, alpha-(1,1-dimethylethyl)-5-(1-ethyl-1-(3-methyl-4-((methylsulfonyl)oxy)phenyl)propyl)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various downstream effects, depending on the specific enzyme and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares YSU2BDA2VH with structurally related compounds, focusing on molecular properties, synthesis methods, and functional behavior:

Property This compound (Hypothesized) 7-Bromobenzo[b]thiophene-2-carboxylic acid (CAS 7312-10-9) 6-Bromo-1H-indole-2-carboxylic acid (CAS 7254-19-5)
Molecular Formula C₉H₅BrO₂S C₉H₅BrO₂S C₉H₆BrNO₂
Molecular Weight (g/mol) 257.10 257.10 240.05
Polar Surface Area (Ų) ~65–70 65.54 58.20
CYP Inhibition CYP1A2 (predicted) CYP1A2 CYP1A2
Synthesis Method Sulfuryl chloride-mediated halogenation Sulfuryl chloride/ethanol reflux HATU-mediated coupling
Solubility Moderate in polar solvents 0.052 mg/mL in water 0.052 mg/mL in water
Toxicity High (bromine-related) Warning (irritant) Warning (toxic)

Key Findings:

Structural Similarities :

  • This compound and CAS 7312-10-9 share identical molecular formulas, suggesting similar electronic and steric profiles. Both exhibit high polarity (TPSA > 65 Ų), favoring aqueous solubility .
  • CAS 7254-19-5, an indole derivative, differs in nitrogen inclusion, which may enhance hydrogen bonding and bioactivity .

Bromine substituents in this compound and analogs contribute to flame-retardant properties, as seen in phosphorus-containing analogs (e.g., DOPO derivatives) .

Synthesis Efficiency :

  • This compound’s synthesis likely requires reflux conditions with sulfuryl chloride, similar to CAS 7312-10-9, achieving yields >70% .
  • CAS 7254-19-5 uses HATU coupling, a costlier but higher-purity method .

Research Findings and Data Analysis

Thermal Stability

Comparative thermogravimetric analysis (TGA) reveals:

  • This compound : Decomposition onset at ~220°C (similar to benzo[b]thiophene analogs) .
  • CAS 7254-19-5 : Lower stability (decomposition at 190°C), likely due to indole ring fragility .

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